BenchChemオンラインストアへようこそ!

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Data availability Screening compound Procurement risk

Choose this compound for its unique π-excessive furan-2-yl substitution at the isoxazole 5-position, absent in published HSP90 inhibitor series. The cyclohex-1-en-1-yl ethyl tail imparts distinct lipophilicity and conformational flexibility. Ideal for diversity-oriented screening and SAR derivatization. Lipinski-compliant (cLogP ~3.2, MW 300.35). No target-specific activity confirmed; serves as a structurally novel probe or negative control for chemotype-controlled selectivity profiling.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 1105243-21-7
Cat. No. B2595551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide
CAS1105243-21-7
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C17H20N2O3/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-16(22-19-14)15-7-4-10-21-15/h4-5,7,10-11H,1-3,6,8-9,12H2,(H,18,20)
InChIKeyMIQIJTNTUKSUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1105243-21-7: N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide — Chemical Identity, Class Profile, and Procurement Context


N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide (CAS 1105243-21-7) is a synthetic small molecule (C₁₇H₂₀N₂O₃, MW 300.35 g/mol) belonging to the 2-isoxazol-3-yl-acetamide class [1]. Its core scaffold combines a 5-(furan-2-yl)isoxazole moiety linked via an acetamide bridge to a cyclohex-1-en-1-yl ethyl tail. Isoxazole-acetamide analogues have been investigated as HSP90 inhibitors with anti-HIV activity and as kinase-targeting scaffolds [2]. However, this specific compound lacks published primary biological characterization. Procurement interest typically arises from its role as a screening library member or synthetic intermediate rather than from a validated biological profile.

Why Generic Substitution of CAS 1105243-21-7 with Close Structural Analogs Risks Experimental Divergence


The 2-isoxazol-3-yl-acetamide scaffold is exquisitely sensitive to substituent variation at two key positions: the isoxazole 5-aryl/heteroaryl group and the acetamide N-alkyl tail. In the HSP90 inhibitor series reported by Trivedi et al. (2019), subtle changes among fifteen 2-isoxazol-3-yl-acetamide analogues (2a–o) produced marked differences in anti-HIV potency, cytotoxicity, and therapeutic index—compound 2l exhibited ~3.5-fold better therapeutic index than the clinical candidate AUY922, while other analogues were inactive [1]. For CAS 1105243-21-7, the furan-2-yl group at the isoxazole 5-position introduces distinct electronic (π-excessive heteroaromatic) and hydrogen-bonding properties compared to the phenyl, 4-chlorophenyl, or benzofuran-2-yl variants. The cyclohex-1-en-1-yl ethyl tail contributes unique conformational flexibility and lipophilicity (cLogP) relative to benzyl, phenethyl, or methoxyphenethyl tails. These structural features are not interchangeable without altering target engagement profiles, as demonstrated in published SAR for this class [1]. Without compound-specific bioactivity data, any substitution must be treated as introducing unknown pharmacological variables.

Quantitative Differentiation Evidence for CAS 1105243-21-7 Versus Closest Structural Analogs — What Measurable Data Exists and What Remains Unknown


Critical Evidence Limitation: No Published Bioactivity Data Exist for This Specific Compound

As of the search cut-off date, no peer-reviewed publication, patent, PubChem BioAssay, ChEMBL entry, or BindingDB record was identified that reports quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration) for CAS 1105243-21-7. The compound does not appear in PubChem, ChEMBL, or ZINC as a distinct entry with assay results [1]. This stands in contrast to structurally related compounds such as 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide and 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide, which are catalogued as 'useful research compounds' by multiple vendors but similarly lack published bioactivity data [2]. The closest class-level surrogate evidence comes from the 2-isoxazol-3-yl-acetamide series reported by Trivedi et al. (2019), where the most optimized analogue (2l) achieved >80% HIV-1 inhibition at non-cytotoxic concentrations and a therapeutic index ~3.5-fold better than AUY922 [3]; however, none of the 15 compounds in that series bear the furan-2-yl/cyclohexenyl ethyl combination of CAS 1105243-21-7.

Data availability Screening compound Procurement risk

Physicochemical Differentiation: Molecular Weight and Calculated Lipophilicity Versus Key Analogs

CAS 1105243-21-7 has a molecular weight of 300.35 g/mol and molecular formula C₁₇H₂₀N₂O₃ [1]. Its calculated partition coefficient (cLogP) is estimated at approximately 3.0–3.4 based on the fragment-based method (the cyclohexenyl ethyl tail and furan-isoxazole core contribute moderate lipophilicity). By comparison, the closest analog 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide (C₁₉H₂₁ClN₂O₂, MW 344.84) has a higher MW (+44.5 Da) and higher cLogP (~4.2) due to the chlorophenyl substituent [2]. The benzofuran-2-yl analog (C₂₁H₂₂N₂O₃, MW 350.42) is even larger (+50.1 Da) with cLogP ~3.8. These differences impact membrane permeability and solubility: the target compound's lower MW and moderate cLogP place it closer to Lipinski-compliant space, potentially offering superior aqueous solubility compared to the chlorophenyl and benzofuran analogs. However, no experimental logP, solubility, or permeability data are available for any of these compounds.

Physicochemical properties Drug-likeness Lipophilicity

Class-Level Evidence: 2-Isoxazol-3-yl-acetamide Scaffold Demonstrates HSP90-Dependent Anti-HIV Activity with Defined SAR Sensitivity

The 2-isoxazol-3-yl-acetamide scaffold has been validated as an HSP90 inhibitor class with anti-HIV activity [1]. In the 2019 study by Trivedi et al., 6 of 15 synthesized analogues inhibited HIV-1 replication by >80% at their highest non-cytotoxic concentration. Compound 2l demonstrated a therapeutic index (TI) ~3.5-fold better than the second-generation HSP90 inhibitor AUY922 (luminespib), with conserved activity across cell types, virus isolates, and viral loads. Critically, compound 2l binds to the N-terminal ATP-binding pocket of HSP90 and inhibits HIV-1 LTR-driven gene transcription in an HSP90-dependent manner, without directly inhibiting viral reverse transcriptase, integrase, or protease [1]. However, the SAR is steep: subtle substituent changes at the isoxazole 3-acetamide tail and the isoxazole 5-position produce large differences in both potency and cytotoxicity. CAS 1105243-21-7, bearing a furan-2-yl group (not present in any of the 15 characterized analogues) and a cyclohexenyl ethyl tail, occupies unexplored SAR space. Its activity cannot be predicted from the published series without experimental testing.

HSP90 inhibition Anti-HIV activity Structure-activity relationship

Furan-2-yl Versus Phenyl/Benzofuran Isoxazole Substitution: Electronic and Steric Differentiation with Potential Binding Consequences

The furan-2-yl group at the isoxazole 5-position in CAS 1105243-21-7 provides distinct electronic properties compared to the phenyl, 4-chlorophenyl, and benzofuran-2-yl substituents found in the closest analogs. Furan is a π-excessive heteroaromatic (5-membered ring with one oxygen) with a dipole moment of ~0.7 D, whereas phenyl is π-neutral and chlorophenyl is electron-withdrawing. In the broader isoxazole-containing kinase inhibitor literature, furan substitution has been associated with enhanced hinge-region hydrogen bonding via the furan oxygen and altered selectivity profiles compared to phenyl isosteres [1]. Specifically, in the pyridyl-furan series targeting Plasmodium falciparum PI4KIIIB, the furan oxygen was critical for potency [2]. For CAS 1105243-21-7, the furan-2-yl group introduces a hydrogen bond acceptor (furan O) at the isoxazole 5-position that is absent in phenyl-substituted analogs, potentially enabling additional polar contacts in target binding pockets. The cyclohexenyl ethyl tail further differentiates this compound from analogs bearing saturated cyclohexyl, benzyl, or phenethyl tails, as the endocyclic double bond restricts conformational flexibility relative to a fully saturated cyclohexyl ring.

Heterocyclic SAR π-electron effects Kinase inhibitor design

Defensible Application Scenarios for CAS 1105243-21-7 Based on Current Evidence — Where This Compound Fits in Research and Procurement Workflows


Chemical Probe for Exploring Furan-2-yl Substitution Effects in 2-Isoxazol-3-yl-acetamide Scaffolds

Given the validated HSP90 inhibitory activity of the 2-isoxazol-3-yl-acetamide class [1], CAS 1105243-21-7 serves as a structurally distinct probe to investigate the impact of π-excessive furan-2-yl substitution at the isoxazole 5-position — a substituent type absent from the 15 characterized analogues in the Trivedi 2019 series. The cyclohexenyl ethyl tail further distinguishes it from the saturated cyclohexyl and aromatic tails in published analogues. Researchers conducting SAR expansion of this chemotype can use this compound as a novel representative to map the tolerance for heteroaromatic and alkenyl substitutions.

Screening Library Member for Target-Agnostic Phenotypic or High-Throughput Assays

With a molecular weight of 300.35 g/mol, cLogP ~3.0–3.4, and full compliance with Lipinski's Rule of Five, CAS 1105243-21-7 is suitable for inclusion in diversity-oriented screening libraries. Its furan-isoxazole-acetamide scaffold represents a chemotype with demonstrated biological relevance (HSP90 inhibition, kinase targeting potential) [1][2], while its specific substituent pattern ensures structural novelty within screening collections. Users must note that no target-specific activity has been confirmed for this compound, and any screening hit will require full validation.

Synthetic Intermediate or Building Block for Focused Library Synthesis

The compound's accessible molecular weight and the presence of synthetically tractable functional groups (acetamide NH for alkylation/acylation, furan ring for electrophilic substitution, cyclohexenyl double bond for reduction or epoxidation) make it a potential intermediate for derivatization [1]. Medicinal chemistry groups seeking to expand the 2-isoxazol-3-yl-acetamide SAR landscape can use this compound as a parent scaffold for parallel synthesis of analogues with modified tails or isoxazole substituents.

Negative Control or Selectivity Counter-Screen Compound for Isoxazole-Acetamide Chemotype Studies

If future studies establish that CAS 1105243-21-7 is inactive or weakly active at HSP90 or other targets of the isoxazole-acetamide class, it could serve as a structurally matched negative control. The furan-2-yl/cyclohexenyl combination may confer selectivity against certain targets while maintaining the same core scaffold as active analogues, enabling chemotype-controlled selectivity profiling [1].

Quote Request

Request a Quote for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.